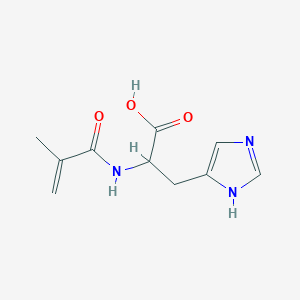
Undecylcyclopentane
Vue d'ensemble
Description
C16H32 . It consists of a cyclopentane ring attached to an undecyl chain, making it a member of the cycloalkanes. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Undecene: Undecylcyclopentane can be synthesized by the catalytic hydrogenation of undecene using a palladium or platinum catalyst under high pressure and temperature.
Wurtz Reaction: Another method involves the Wurtz reaction, where undecyl halides are reacted with sodium metal in dry ether to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of undecene in large reactors equipped with palladium or platinum catalysts. The reaction conditions are carefully controlled to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes or cycloalkanes.
Substitution: Halogenation and nitration are common substitution reactions that introduce halogens or nitro groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used.
Substitution: Halogens (e.g., chlorine, bromine) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: this compound can be oxidized to form undecylcyclopentanol and undecylcyclopentanone.
Reduction: Reduction can yield undecane and cyclopentane.
Substitution: Halogenation can produce various halogenated derivatives, such as undecylcyclopentyl chloride.
Applications De Recherche Scientifique
Undecylcyclopentane is widely used in scientific research due to its unique structure and properties:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of lipid membranes and their interactions with various molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which undecylcyclopentane exerts its effects depends on the specific application. For example, in the synthesis of pharmaceuticals, it may act as a precursor that undergoes further chemical transformations to produce active compounds. The molecular targets and pathways involved vary based on the end application.
Comparaison Avec Des Composés Similaires
Undecylcyclopentane is similar to other cycloalkanes and alkanes, but its unique structure sets it apart. Some similar compounds include:
Decylcyclopentane: A shorter alkyl chain attached to the cyclopentane ring.
Dodecylcyclopentane: A longer alkyl chain compared to this compound.
Undecylcyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane.
These compounds share similar properties but differ in their chemical behavior and applications due to variations in their molecular structures.
Propriétés
IUPAC Name |
undecylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h16H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWKORYTHDYMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218087 | |
| Record name | n-Undecylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6785-23-5 | |
| Record name | n-Undecylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006785235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Undecylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)




![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)
